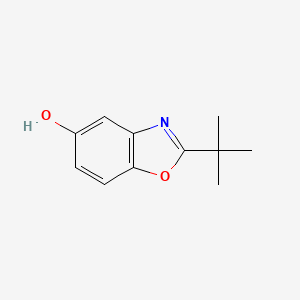

2-tert-Butyl-1,3-benzoxazol-5-ol

Description

Structure

3D Structure

Properties

CAS No. |

105620-83-5 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-tert-butyl-1,3-benzoxazol-5-ol |

InChI |

InChI=1S/C11H13NO2/c1-11(2,3)10-12-8-6-7(13)4-5-9(8)14-10/h4-6,13H,1-3H3 |

InChI Key |

ZSSIUCDABZEVAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(O1)C=CC(=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 1,3 Benzoxazol 5 Ol and Analogous Structures

General Principles of Benzoxazole (B165842) Synthesis

The formation of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with numerous strategies developed to construct this valuable framework. nih.gov These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing benzoxazole core and the cyclization of appropriately substituted precursors. nih.gov The latter is often more versatile and widely employed.

Condensation Reactions Involving 2-Aminophenols and Carbonyl Compounds

A prevalent and traditional method for synthesizing benzoxazoles involves the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.org This approach is valued for its directness in forming the benzoxazole core and simultaneously introducing a substituent at the C2 position. nih.gov

The reaction typically proceeds through the initial formation of a Schiff base (or a related intermediate) by the reaction of the amino group of the 2-aminophenol (B121084) with the carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole ring. A general mechanism for this synthesis is the condensation of 2-aminophenol with a carbonyl compound, followed by aromatization. rsc.org

A wide array of carbonyl compounds can be utilized, including:

Aldehydes: The reaction of 2-aminophenols with aldehydes is a common method, often facilitated by catalysts such as nanocatalysts, metal catalysts, or ionic liquids. rsc.org For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media for this transformation. organic-chemistry.org

Carboxylic Acids and Their Derivatives: Carboxylic acids can be condensed with 2-aminophenols, sometimes under microwave irradiation and solvent-free conditions, to produce 2-substituted benzoxazoles. indexcopernicus.com Acyl chlorides have also been employed in one-pot domino acylation-annulation reactions. organic-chemistry.org

Ketones: Ketones can react with o-aminophenols in the presence of an oxidant like elemental sulfur to yield 2-alkylbenzoxazoles. organic-chemistry.org

β-Diketones: The cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide (CuI), provides a route to various 2-substituted benzoxazoles. acs.orgorganic-chemistry.org

Cyclization Reactions for Benzoxazole Ring Formation

Beyond the direct condensation with carbonyl compounds, several other cyclization strategies are employed to form the benzoxazole ring. These methods often involve intramolecular reactions of suitably functionalized precursors.

One notable method is the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org This reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a copper(I)/copper(III) catalytic cycle. organic-chemistry.org The reactivity of the ortho-haloanilides follows the order I > Br > Cl, suggesting that oxidative addition is the rate-determining step. organic-chemistry.org

Another approach involves the reaction of ortho-substituted anilines with functionalized orthoesters, which provides an efficient route to benzoxazole derivatives. organic-chemistry.org Additionally, oxidative cyclization of phenolic Schiff bases, mediated by reagents like Dess-Martin periodinane, offers a rapid synthesis of substituted benzoxazoles at room temperature. ijpbs.com

Synthetic Approaches for Introducing the 2-tert-Butyl Moiety

The incorporation of a tert-butyl group at the C2 position of the benzoxazole ring is a key structural feature of the target molecule. This can be achieved either by starting with a precursor already containing the tert-butyl group or by introducing it onto a pre-formed benzoxazole ring.

Strategies for Alkylation at the C2 Position of Benzoxazoles

Direct functionalization of the C-H bond at the C2 position of a benzoxazole ring represents a direct route for introducing substituents. nih.gov However, this can be challenging. An alternative strategy involves the reaction of a benzoxazole with a suitable tert-butylating agent. Nickel-catalyzed C2 arylation of benzoxazoles has been reported using a tert-butylimino-tri(pyrrolidino)phosphorane/sodium trifluoroacetate (B77799) dual-base system. organic-chemistry.org While this demonstrates the feasibility of C2 functionalization, specific methods for direct C2-tert-butylation would require tailored conditions.

Precursors and Conditions for tert-Butyl Group Incorporation

A more common and generally more straightforward approach is to utilize a precursor that already contains the tert-butyl group. This involves the condensation of a 2-aminophenol derivative with a carbonyl compound bearing a tert-butyl group.

For instance, the reaction of a 2-aminophenol with pivalaldehyde (trimethylacetaldehyde) or pivalic acid (trimethylacetic acid) would directly introduce the 2-tert-butyl group during the benzoxazole ring formation. The general condensation reactions described in section 2.1.1 are applicable here, with the choice of the tert-butyl-containing reactant being crucial.

The synthesis of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129), a related compound, is achieved through the condensation of thiophene-2,5-dicarboxylic acid with 2-amino-4-tert-butylphenol (B71990). google.comnih.gov This demonstrates the use of a precursor (2-amino-4-tert-butylphenol) that already contains the tert-butyl group, which is then incorporated into the final benzoxazole structure.

Synthetic Routes for Hydroxylated Benzoxazoles, Focusing on the 5-Hydroxyl Group

The final key structural element is the hydroxyl group at the 5-position of the benzoxazole ring. The most direct method to achieve this is to start with a 2-aminophenol derivative that is already hydroxylated at the corresponding position.

For the synthesis of 2-tert-Butyl-1,3-benzoxazol-5-ol, the key starting material would be 2-amino-4-hydroxy-phenol (more accurately named 4-amino-3-hydroxy-phenol or 2-amino-1,4-benzenediol, though the former name is often used in the context of benzoxazole synthesis starting from substituted phenols). However, a more common and stable precursor is 4-amino-3-nitrophenol , where the nitro group can be reduced to an amino group and the other amino group can be diazotized and replaced with a hydroxyl group at a later stage, or more directly, by using a precursor where the hydroxyl group is protected.

A more direct precursor is 2,4-diaminophenol , which has been used in the synthesis of 5-amino-2-(2'-hydroxy-4'-methylphenyl) benzoxazole by reacting it with 4-methylsalicylic acid in polyphosphoric acid. ijpbs.com To obtain a 5-hydroxy derivative, a similar strategy could be employed, potentially followed by diazotization of the 5-amino group and subsequent hydrolysis to the hydroxyl group.

The synthesis of this compound would therefore logically proceed via the condensation of a 2-aminophenol derivative containing a hydroxyl or a protected hydroxyl group at the 4-position (which becomes the 5-position in the benzoxazole) with a tert-butyl-containing carbonyl compound, such as pivaloyl chloride or pivalic acid.

For example, the reaction of 2-amino-4-methoxyphenol with pivaloyl chloride would yield 2-tert-butyl-5-methoxybenzoxazole. Subsequent demethylation of the methoxy (B1213986) group would provide the desired this compound.

Regioselective Introduction of the Hydroxyl Functionality

The precise placement of a hydroxyl (-OH) group on the benzoxazole core is a critical aspect of synthesizing this compound. Achieving regioselectivity, the control over the position of this functional group, is paramount. One documented approach to achieve this involves a multi-step synthesis starting from p-tert-butylphenol. This method utilizes an azo-cracking reduction process to prepare the intermediate 2-amino-4-tert-butylphenol. google.com

The synthesis initiates with the diazotization of aniline (B41778), which then undergoes a coupling reaction with p-tert-butylphenol to form an azoic dyestuff. google.com This intermediate is subsequently subjected to a cracking reduction reaction, for instance, using sodium hydrosulfite, to yield 2-amino-4-tert-butylphenol. google.com This resulting aminophenol derivative has the amino and hydroxyl groups in the required ortho- and para-positions relative to the tert-butyl group, respectively, setting the stage for the formation of the 5-hydroxy benzoxazole ring system.

Another approach involves the use of meta-aminophenol as a starting material. This process includes acetylation, tert-butylation, and subsequent deacetylation to yield 2,4-ditertbutyl-5-aminophenol, a key intermediate for certain benzoxazole derivatives. google.com

Utilization of Substituted 2-Aminophenol Derivatives as Key Building Blocks

Substituted 2-aminophenols are fundamental starting materials for constructing the benzoxazole scaffold. Specifically, 2-amino-4-tert-butylphenol is a crucial building block for synthesizing various 2-substituted benzoxazoles, including those with a tert-butyl group at the 2-position. sigmaaldrich.comnih.govnih.gov The general and most common method for synthesizing benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative. nih.govnih.gov

For instance, the reaction of 2-amino-4-tert-butylphenol with thiophene-2,5-dicarboxylic acid leads to the formation of 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole. nih.govnih.gov This highlights how the substituents on the initial 2-aminophenol are incorporated into the final benzoxazole structure. The versatility of this approach allows for the synthesis of a wide array of benzoxazole derivatives by varying the carboxylic acid or aldehyde partner in the condensation reaction. nih.govorganic-chemistry.org

Table 1: Examples of 2-Substituted Benzoxazoles from 2-Aminophenol Derivatives

| 2-Aminophenol Derivative | Reagent | Resulting Benzoxazole Derivative |

|---|---|---|

| 2-amino-4-tert-butylphenol | Thiophene-2,5-dicarboxylic acid | 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole nih.govnih.gov |

| 2-aminophenol | Benzaldehyde | 2-Phenylbenzoxazole (B188899) nih.gov |

| 2-amino-4-methylphenol | Benzaldehyde Derivatives | 2-Aryl-5-methylbenzoxazoles nih.govresearchgate.net |

| 2-amino-4-chlorophenol | Benzaldehyde Derivatives | 2-Aryl-5-chlorobenzoxazoles nih.govresearchgate.net |

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of this compound derivatives has benefited from various catalytic systems.

Metal-Catalyzed Methodologies (e.g., Palladium, Copper)

Metal catalysts, particularly those based on palladium and copper, are widely employed in the synthesis of benzoxazoles. These catalysts facilitate key bond-forming reactions, such as C-O and C-N coupling, which are essential for the cyclization process. For example, copper-catalyzed methods have been developed for the synthesis of 2-substituted benzoxazoles. rsc.org Copper(I) iodide (CuI) in combination with a Brønsted acid has been used to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org

Palladium catalysis is also prominent, especially in cross-coupling reactions to introduce various substituents onto the benzoxazole core. nih.govfrontiersin.org For example, a palladium-catalyzed three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide provides a route to oxazolines, and by using 2-aminophenols instead of amino alcohols, benzoxazoles can be synthesized. organic-chemistry.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful, metal-free alternative in organic synthesis. Prolinamide phenols, derived from 2-amino-4-tert-butylphenol, have been shown to be efficient hydrophobic organocatalysts for asymmetric aldol (B89426) reactions. sigmaaldrich.com While not a direct synthesis of the benzoxazole ring, this demonstrates the utility of derivatives of the core structure in organocatalysis. A proposed mechanism for the formation of 2-substituted benzoxazoles often involves the activation of a carbonyl group by a catalyst, followed by nucleophilic attack by the aminophenol, cyclization, and oxidation. researchgate.net

Photocatalytic Strategies

Photocatalysis utilizes light to drive chemical reactions and has found applications in the synthesis of heterocyclic compounds. While specific examples for the direct synthesis of this compound using photocatalysis are not prevalent in the searched literature, related photocatalytic methods for forming C-S bonds in similar heterocyclic systems like 1,3-oxathiolanes have been reported. beilstein-journals.org These methods often involve the use of a photosensitizer, such as Ru(bpz)₃₂, to initiate radical reactions. beilstein-journals.org

Application of Ionic Liquids and Other Green Catalysts

In the pursuit of more environmentally friendly synthetic methods, ionic liquids (ILs) have gained attention as "green" solvents and catalysts. tcichemicals.comissp.ac.ru ILs are salts that are liquid at low temperatures and possess properties like low vapor pressure and high thermal stability. tcichemicals.com They can act as both the solvent and catalyst in a reaction. For the synthesis of benzoxazoles, imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a recyclable catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free sonication, affording high yields in short reaction times. nih.govresearchgate.net Another example is the use of 1-butylpyridinium (B1220074) iodide ([BPy]I) as a reusable ionic liquid catalyst for the oxidative amination of benzoxazoles. researchgate.net The use of such green catalysts aligns with the principles of sustainable chemistry by reducing waste and avoiding hazardous solvents. mdpi.com

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound, while not extensively detailed in dedicated studies, can be understood through mechanistic investigations of analogous 2-substituted benzoxazole formations. The most common and established methods involve the condensation of a 2-aminophenol with a carbonyl compound, followed by cyclization and aromatization. For the target compound, this would typically involve the reaction of 2-amino-4-tert-butylphenol with pivaldehyde or a derivative thereof.

Elucidation of Reaction Pathways and Intermediates

The formation of the benzoxazole ring is generally accepted to proceed through a multi-step pathway involving distinct intermediates. The reaction is often catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group of the aldehyde or carboxylic acid derivative, making it more susceptible to nucleophilic attack. acs.orgrsc.org

A widely proposed mechanism for the acid-catalyzed synthesis of 2-substituted benzoxazoles from a 2-aminophenol and an aldehyde involves the following key steps: acs.orgrsc.org

Activation and Initial Adduct Formation: The reaction initiates with the protonation of the carbonyl oxygen of the aldehyde (e.g., pivaldehyde) by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon. The amino group of the 2-aminophenol then performs a nucleophilic attack on the activated carbonyl carbon to form a hemiaminal intermediate (Intermediate A). rsc.org

Formation of a Schiff Base (Imine): The hemiaminal intermediate is typically unstable and undergoes dehydration to form a more stable Schiff base, also known as an imine (Intermediate B). acs.orgrsc.org This step is crucial and has been supported by mass spectrometry studies which have identified the corresponding imine as a major precursor in the reaction mixture. nih.gov

Intramolecular Cyclization: The phenolic hydroxyl group of the Schiff base intermediate then acts as an intramolecular nucleophile, attacking the imine carbon. This cyclization step leads to the formation of a non-aromatic benzoxazoline ring system (Intermediate C). acs.org

Aromatization: The final step is the aromatization of the benzoxazoline intermediate to yield the stable 2-substituted benzoxazole. This is an oxidative process, and it is often presumed that atmospheric oxygen serves as the oxidant, particularly in reactions run open to the air, resulting in the formation of water as the sole byproduct. acs.orgrsc.org

This plausible reaction pathway for the formation of this compound from 2-amino-4-tert-butylphenol and pivaldehyde is illustrated below.

Plausible Reaction Pathway

| Step | Reactants | Intermediate | Product | Description |

| 1 | 2-Amino-4-tert-butylphenol + Pivaldehyde | Hemiaminal Adduct | Nucleophilic attack of the amino group on the acid-activated aldehyde. | |

| 2 | Hemiaminal Adduct | Schiff Base (Imine) | Dehydration of the unstable hemiaminal to form a C=N double bond. | |

| 3 | Schiff Base (Imine) | 2,2-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-5-ol | Intramolecular nucleophilic attack by the phenolic oxygen onto the imine carbon. | |

| 4 | 2,2-di-tert-butyl-2,3-dihydro-1,3-benzoxazol-5-ol | This compound | Oxidation (aromatization) of the benzoxazoline ring to form the final benzoxazole product. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Alternative pathways can also occur depending on the specific reagents and conditions. For instance, when using ortho-haloanilides, the mechanism is believed to proceed through a copper-catalyzed oxidative insertion/reductive elimination pathway. organic-chemistry.org Another variation involves an I(III)-mediated oxidative cyclization of phenolic Schiff bases, which may proceed via an aryloxy-λ3-iodane intermediate or a concerted reductive elimination.

Kinetics of Benzoxazole Formation Reactions

While specific kinetic studies on the synthesis of this compound are not prominently available, the kinetics of benzoxazole formation can be inferred from studies on analogous reactions. The rate of the reaction is influenced by several factors, including the nature of the reactants, the catalyst, temperature, and solvent.

Key Factors Influencing Reaction Kinetics:

Temperature: As with most chemical reactions, temperature plays a significant role. Studies on the synthesis of 2-phenylbenzoxazole have shown that the reaction hardly proceeds at room temperature, with significant rate increases observed at higher temperatures (e.g., 130 °C). acs.orgnih.gov For instance, one study achieved a 98% yield in 5 hours at 130 °C, whereas lower temperatures resulted in minimal product formation. acs.org

Catalyst: The choice and concentration of the catalyst are critical. The use of a Brønsted acidic ionic liquid gel has been shown to afford a significant rate increase compared to traditional Brønsted and Lewis acids. acs.orgnih.gov In metal-catalyzed systems, such as those using Mn-TPADesolv, both the type of metal and its coordination environment are crucial, with desolvated metal-organic frameworks (MOFs) showing enhanced catalytic activity due to the availability of open metal sites. rsc.org

Substituent Effects: The electronic nature of the substituents on both the 2-aminophenol and the aldehyde can impact the reaction rate. Studies using various substituted aldehydes have found that those with electron-withdrawing groups (e.g., -NO2, -Cl) tend to react faster than those with electron-donating groups (e.g., -CH3, -OCH3). rsc.org This suggests that the nucleophilic attack on the aldehyde is a key rate-influencing step. For copper-catalyzed cyclizations of ortho-haloanilides, the reaction rate follows the order of I > Br > Cl for the halogen substituent, indicating that oxidative addition to the copper catalyst is likely the rate-determining step. organic-chemistry.org

Steric Factors: Steric hindrance can also affect the reaction kinetics. Bulkier substrates have been observed to exhibit slower reaction rates. rsc.org This would be particularly relevant for the synthesis of this compound, as the tert-butyl group is sterically demanding.

The table below summarizes the effect of various conditions on the outcome of analogous benzoxazole synthesis reactions, providing insight into the reaction kinetics.

Effect of Reaction Conditions on Benzoxazole Synthesis

| Catalyst/Condition | Substrates | Temperature (°C) | Time | Yield (%) | Reference |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol + Benzaldehyde | 130 | 5 h | 98 | acs.orgnih.gov |

| None | 2-Aminophenol + Benzaldehyde | Room Temp. | - | No Product | acs.orgnih.gov |

| Mn-TPADesolv (MOF) | o-Aminophenol + Benzaldehyde | 30 | 30 min | 99.9 | rsc.org |

| Mn-TPADesolv (MOF) | o-Aminophenol + p-Tolualdehyde (electron-donating) | 30 | >30 min | - | rsc.org |

| Mn-TPADesolv (MOF) | o-Aminophenol + p-Nitrobenzaldehyde (electron-withdrawing) | 30 | <30 min | 99.9 | rsc.org |

| TiO2–ZrO2 | 2-Aminophenol + Aromatic Aldehydes | 60 | 15-25 min | 83-93 | rsc.org |

| Nano-ZnO | 2-Aminophenol + 1-Formyl-9H-pyrido[3,4-b]indole | 100 | - | Moderate | rsc.org |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemical Reactivity and Derivatization Strategies for 2 Tert Butyl 1,3 Benzoxazol 5 Ol

Transformations of the Hydroxyl Group at Position 5

The hydroxyl group at the 5-position of the benzoxazole (B165842) ring is phenolic in nature, making it amenable to a variety of chemical modifications. These transformations are crucial for modulating the compound's physicochemical properties and biological activity.

Etherification Reactions

The phenolic hydroxyl group of 2-tert-Butyl-1,3-benzoxazol-5-ol can be readily converted to an ether linkage through various synthetic methodologies. The Williamson ether synthesis is a classical and widely employed method for this purpose. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. The resulting nucleophilic phenoxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide to furnish the corresponding ether. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org The choice of the alkyl halide allows for the introduction of a wide array of alkyl, aryl, or functionalized side chains at the 5-position.

Table 1: Examples of Etherification Reactions on Phenolic Hydroxyl Groups

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Methyl iodide | K2CO3 | Acetone | 2-tert-Butyl-5-methoxy-1,3-benzoxazole |

| This compound | Benzyl bromide | NaH | DMF | 5-(Benzyloxy)-2-tert-butyl-1,3-benzoxazole |

| This compound | Ethyl bromoacetate | K2CO3 | Acetonitrile | Ethyl 2-((2-tert-butyl-1,3-benzoxazol-5-yl)oxy)acetate |

This table presents hypothetical examples based on standard Williamson ether synthesis conditions.

Esterification Reactions

Esterification of the 5-hydroxyl group is another common derivatization strategy. The Fischer-Speier esterification, which involves the reaction of the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a viable method. masterorganicchemistry.comorganic-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org To drive the equilibrium towards the ester product, water is typically removed as it is formed. Alternatively, the use of more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine provides a more efficient route to the desired esters under milder conditions.

Table 2: Examples of Esterification Reactions on Phenolic Hydroxyl Groups

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| This compound | Acetic anhydride | Pyridine | Dichloromethane | 2-tert-Butyl-1,3-benzoxazol-5-yl acetate |

| This compound | Benzoyl chloride | Triethylamine | THF | 2-tert-Butyl-1,3-benzoxazol-5-yl benzoate |

| This compound | Propanoic acid | H2SO4 | Toluene | 2-tert-Butyl-1,3-benzoxazol-5-yl propanoate |

This table presents hypothetical examples based on standard esterification procedures.

Oxidative and Reductive Modifications (excluding biological context)

The phenolic hydroxyl group can undergo oxidation, although this is less commonly explored for derivatization compared to etherification and esterification. Under controlled oxidation conditions, 5-hydroxybenzoxazoles can potentially be converted to the corresponding quinone-like structures. rsc.orgmdpi.comnih.govyoutube.comresearchgate.net The feasibility and outcome of such reactions would be highly dependent on the oxidant used and the reaction conditions. Reductive modifications of the hydroxyl group itself are not typical, as it is already in a reduced state.

Reactivity of the Benzoxazole Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The hydroxyl group at position 5 is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The bulky tert-butyl group at the 2-position and the fused oxazole (B20620) ring will also influence the regioselectivity of these reactions. The positions ortho to the hydroxyl group (positions 4 and 6) are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the 4- or 6-position. researchgate.netclockss.orgresearchgate.netchemicalbook.comscbt.com

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid or in a polar solvent would likely result in the corresponding 4- and/or 6-halo-substituted derivatives.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, would introduce an alkyl or acyl group, respectively, at the activated positions on the benzene ring. cerritos.edunih.govmnstate.edu

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO2+ | 2-tert-Butyl-4-nitro-1,3-benzoxazol-5-ol and/or 2-tert-Butyl-6-nitro-1,3-benzoxazol-5-ol |

| Bromination | Br+ | 4-Bromo-2-tert-butyl-1,3-benzoxazol-5-ol and/or 6-Bromo-2-tert-butyl-1,3-benzoxazol-5-ol |

| Friedel-Crafts Acylation | RCO+ | 4-Acyl-2-tert-butyl-1,3-benzoxazol-5-ol and/or 6-Acyl-2-tert-butyl-1,3-benzoxazol-5-ol |

This table presents predicted outcomes based on the directing effects of the hydroxyl group.

Nucleophilic Reactions at the Oxazole Heteroatoms or Carbon Centers

The oxazole ring of the benzoxazole system is generally considered to be electron-deficient, which can make it susceptible to nucleophilic attack under certain conditions. The C2 carbon, bonded to both nitrogen and oxygen, is the most electrophilic center in the oxazole ring. Nucleophilic substitution at the C2 position is a known reaction for benzoxazoles, particularly if a suitable leaving group is present. However, in this compound, the tert-butyl group is not a good leaving group, making direct nucleophilic substitution at this position challenging.

Reactions involving the heteroatoms are less common. The nitrogen atom is weakly basic, and the oxygen atom is generally unreactive towards nucleophiles. Ring-opening of the oxazole moiety can occur under harsh reaction conditions, such as strong acid or base hydrolysis, but this typically leads to the decomposition of the benzoxazole scaffold.

Reactions at the 2-Position of the Oxazole Ring

The C2 position of the benzoxazole ring is intrinsically the most reactive site toward deprotonation and electrophilic attack in the unsubstituted parent heterocycle. However, in this compound, this position is occupied by a chemically robust and non-reactive tert-butyl group. This alkyl substituent is attached via a stable carbon-carbon single bond and lacks facile leaving group properties, rendering the C2 position largely inert to typical substitution reactions.

Consequently, "reactions at the 2-position" for this specific compound primarily refer to the synthetic routes used to install the tert-butyl group in the first place, rather than subsequent modifications of the already-substituted ring. The most common and direct method for synthesizing 2-substituted benzoxazoles is the condensation reaction between a 2-aminophenol (B121084) and a carboxylic acid or its derivative. For the target molecule, this involves the cyclization of 2-amino-4-tert-butylphenol (B71990) with pivalic acid or one of its activated forms (e.g., acid chloride, ester).

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Group at C2 |

| 2-Aminophenol Derivative | Pivalic Acid (or derivative) | Condensation / Cyclization | tert-Butyl |

| 2-Aminophenol Derivative | Pivaloyl Chloride | Acylation followed by Cyclization | tert-Butyl |

This table outlines the primary synthetic strategies to form the 2-tert-butyl-substituted benzoxazole core.

Any further transformation involving the C2 carbon would necessitate harsh conditions that could cleave the C-C bond or would require functionalization of the tert-butyl group itself, a concept explored in section 3.3.2. Alternative strategies might involve using a more reactive handle at the 2-position, such as a trichloromethyl group, which can be displaced by various nucleophiles, though this represents a different synthetic pathway. researchgate.net

Influence and Potential Modifications of the tert-Butyl Group

Steric Hindrance Effects on Neighboring Reactivity

The significant steric bulk of the tert-butyl group exerts considerable influence on the reactivity of adjacent atoms and bonds. This steric shielding can inhibit or slow down reactions that would otherwise readily occur on a less substituted benzoxazole.

Key steric effects include:

Shielding of Ring Heteroatoms : The tert-butyl group physically obstructs access to the oxazole nitrogen (N3) and, to a lesser extent, the oxygen (O1). This can hinder N-alkylation, N-oxidation, or coordination with metal centers that typically occur at the nitrogen atom.

Inhibition of Ortho-Functionalization : The group can impede reactions on the adjacent C7a carbon of the benzene ring. For example, directed ortho-metalation at the C7 position would be sterically disfavored.

| Affected Site | Type of Reaction | Potential Effect of tert-Butyl Group |

| Oxazole Nitrogen (N3) | N-Alkylation, Protonation, Metal Coordination | Inhibition : Steric bulk hinders approach of reagents. |

| Oxazole Oxygen (O1) | Lewis Acid Coordination | Minor Inhibition : Less exposed than N3, but still shielded. |

| C7 Position | Directed Ortho-Metalation | Inhibition : Blocks access for directing group and metal complex. |

This interactive table summarizes the steric influence of the 2-tert-butyl group on the reactivity of adjacent positions within the this compound molecule.

Remote Functionalization Strategies (if applicable)

While the tert-butyl group is generally considered unreactive due to its strong C-H bonds and steric congestion, recent advances in C-H functionalization have demonstrated that it can be modified. chemrxiv.orgnih.gov This capability transforms the tert-butyl group from a passive steric blocker into a potential functional handle.

A notable strategy is the non-directed, site-selective hydroxylation of the tert-butyl group's primary C-H bonds. chemrxiv.orgnih.gov

Catalytic System : Research has shown that a highly electrophilic manganese catalyst, when activated by hydrogen peroxide in a fluorinated alcohol solvent, can generate a powerful manganese-oxo species. nih.gov

Reaction : This species is capable of overcoming the high bond dissociation energy of the primary C-H bonds in the tert-butyl group, leading to the formation of a primary alcohol.

Outcome : This reaction converts one of the methyl groups of the tert-butyl substituent into a hydroxymethyl group (-CH₂OH). This introduces a new reactive site on the molecule, enabling further derivatization, such as esterification, etherification, or conversion to other functional groups.

This approach represents a powerful tool for late-stage functionalization, allowing for the strategic modification of complex molecules and harnessing the tert-butyl group as a latent functional moiety. chemrxiv.org

Coupling and Polymerization of this compound Derivatives

The robust nature and defined geometry of the 2-tert-butylbenzoxazole unit make it an attractive building block (monomer) for the synthesis of larger, well-defined molecular architectures and high-performance polymers.

Synthesis of Dimeric and Oligomeric Benzoxazole Architectures

Derivatives of this compound are excellent precursors for creating dimeric and oligomeric structures. A prominent example is 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) , a highly fluorescent compound used commercially as an optical brightener. chemicalbook.com

The synthesis of this dimer involves the condensation of two equivalents of 2-amino-4-tert-butylphenol (a direct precursor to the title compound) with one equivalent of a dicarboxylic acid linker, thiophene-2,5-dicarboxylic acid. google.com The reaction is typically carried out at high temperatures in the presence of a catalyst like boric acid. google.com

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product |

| 2-Amino-4-tert-butylphenol (2 eq.) | Thiophene-2,5-dicarboxylic acid (1 eq.) | Boric acid, High Temperature (~120 °C) | 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) |

This table details the synthesis of a representative benzoxazole dimer.

The resulting BBT molecule consists of two 5-tert-butyl-benzoxazole units linked at their 2-positions by a central thiophene (B33073) ring. tandfonline.com This extended, rigid, and conjugated structure is responsible for its strong UV absorption and brilliant blue fluorescence, making it valuable in plastics, coatings, and textiles. chemicalbook.comguidechem.com

Incorporation into Polymer Chains for Advanced Materials

The this compound scaffold can be incorporated into polymer backbones to create advanced materials, particularly polybenzoxazoles (PBOs). PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

A leading method for producing PBOs is through the thermal rearrangement (TR) of a soluble precursor polymer, typically an ortho-hydroxy polyimide (HPI). researchgate.net

Monomer Synthesis : First, a monomer containing the this compound structure is synthesized. For polymerization, this monomer must have at least two reactive functional groups, such as two amino groups or two carboxylic acid groups.

Precursor Polymer Synthesis : This benzoxazole-containing monomer is then copolymerized with other monomers (e.g., dianhydrides and diamines) to form a soluble ortho-hydroxy polyimide. The bulky tert-butyl groups can be advantageous at this stage, as they often disrupt chain packing and enhance the solubility of the precursor polymer, simplifying processing.

Thermal Rearrangement : The precursor polymer is processed into a desired form (e.g., a film or fiber) and then heated to high temperatures (e.g., 350-450 °C). During this thermal treatment, the ortho-hydroxy-imide moieties undergo a cyclodecarboxylation reaction, eliminating CO₂ and forming the rigid benzoxazole ring structure. researchgate.net

The incorporation of the tert-butyl group into the final PBO structure is expected to modify its physical properties. The bulky group can increase the fractional free volume (FFV) within the polymer matrix, which is a key parameter for applications like gas separation membranes. It can also influence the material's solubility and mechanical characteristics.

Spectroscopic Characterization and Structural Elucidation of 2 Tert Butyl 1,3 Benzoxazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR Chemical Shift Assignments and Coupling Constant Analysis

The 1H NMR spectrum of 2-tert-Butyl-1,3-benzoxazol-5-ol would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group would exhibit a sharp singlet, typically integrating to nine protons, in the upfield region of the spectrum. The aromatic protons on the benzoxazole (B165842) ring system would appear as a set of coupled multiplets in the downfield aromatic region. The chemical shifts and coupling constants (J-values) of these aromatic protons would be crucial for determining their precise positions on the benzene (B151609) ring. The phenolic hydroxyl proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

13C NMR Spectroscopic Investigations

The 13C NMR spectrum would provide information on all unique carbon atoms in this compound. This would include signals for the two carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons), the carbons of the benzoxazole core, and the carbons of the phenolic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the carbon atom attached to the oxygen of the hydroxyl group (C-5) and the carbons of the oxazole (B20620) ring would have characteristic chemical shifts.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (1H-1H) coupling correlations, which is instrumental in identifying adjacent protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Identification of Characteristic Functional Group Modes (e.g., O-H, C=N, C-O)

The IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to its functional groups.

O-H Stretch: A broad and strong absorption band would be expected in the IR spectrum, typically in the region of 3200-3600 cm-1, corresponding to the stretching vibration of the phenolic hydroxyl group.

C-H Stretches: Absorptions due to the C-H stretching of the tert-butyl group and the aromatic ring would be observed, typically in the 2850-3100 cm-1 region.

C=N Stretch: The carbon-nitrogen double bond of the oxazole ring would give rise to a characteristic stretching vibration, typically in the 1630-1690 cm-1 region.

C-O Stretches: The spectrum would also show C-O stretching vibrations from the ether linkage in the oxazole ring and the phenolic C-O bond, usually in the 1000-1300 cm-1 range.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are primarily governed by the benzoxazole chromophore, which gives rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum.

The benzoxazole system is an effective chromophore, characterized by electronic transitions that are primarily of a π → π* character. These transitions involve the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic and heterocyclic ring systems. The UV absorption spectrum of the parent benzoxazole molecule shows two main band systems. rsc.org The first, a lower energy system, appears between 36,000–40,000 cm⁻¹ (250–278 nm), while a more intense absorption occurs at higher energies, peaking around 44,500 cm⁻¹ (225 nm). rsc.org This higher frequency transition's intensity and solvent shift are comparable to those seen in monosubstituted benzene derivatives like aniline (B41778) and anisole, suggesting the transition is mainly localized on the benzene ring component of the molecule. rsc.org

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, which are structurally related to the title compound, are known to be strong UV absorbers. They exhibit high molar absorptivity values (ε) for the S₀ → S₁ transition, further confirming the π → π* nature of this absorption. nih.govscielo.br For instance, certain derivatives show maximum absorption wavelengths (λmax) in the UVA range, from 336 to 374 nm, with extinction coefficients reaching as high as 1.69 × 10⁵ mol⁻¹ cm⁻¹. scielo.br The presence of the hydroxyl group at the 5-position and the tert-butyl group at the 2-position on the this compound scaffold will modulate the precise position and intensity of these absorption bands compared to the unsubstituted parent compound.

Solvatochromism describes the shift in the position of absorption bands as a function of the polarity of the solvent. This effect provides insight into the change in dipole moment of the molecule upon electronic transition. In benzoxazole derivatives, a limited solvatochromism is typically observed. nih.gov

Studies on related compounds, such as 3-benzoxazol-2-yl-chromen-2-one, show that as solvent polarity increases, the fluorescence quantum yield tends to decrease. nih.gov Concurrently, the Stokes shift, which is the difference between the maximum wavelength of absorption and the maximum wavelength of emission, increases with solvent polarity. This indicates that the excited state (S₁) is more polar than the ground state (S₀) and is stabilized to a greater extent by polar solvents. nih.gov For this compound, the phenolic hydroxyl group and the heteroatoms in the oxazole ring can engage in hydrogen bonding and dipole-dipole interactions with solvent molecules. Therefore, changes in solvent from non-polar (e.g., hexane) to polar protic (e.g., ethanol) would be expected to induce shifts in its UV-Vis absorption bands, reflecting the different stabilization of the ground and excited electronic states.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₃NO₂. High-resolution mass spectrometry (HRMS) can be used to determine the precise mass of the molecular ion, which provides strong evidence for this elemental composition. The theoretical precise mass can be calculated by summing the masses of the most abundant isotopes of each element.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Average Molecular Weight (Da) | 191.23 |

| Monoisotopic Mass (Da) | 191.09463 |

Electron ionization (EI) mass spectrometry of this compound would be expected to show a distinct fragmentation pattern that is characteristic of its structure. The most prominent fragmentation pathway for compounds containing a tert-butyl group attached to an aromatic system is the loss of a methyl radical (•CH₃). researchgate.net

This initial fragmentation is a result of α-cleavage, leading to the formation of a highly stable tertiary carbocation. For this compound, the molecular ion ([M]⁺•) would have an m/z of 191. The loss of a methyl group would produce a major fragment ion ([M-15]⁺) with an m/z of 176. This fragment is often the base peak in the mass spectra of tert-butyl substituted aromatic compounds. researchgate.net Further fragmentation could involve cleavages within the benzoxazole ring system, although these are typically less favorable than the initial loss from the tert-butyl group.

| m/z | Proposed Fragment | Loss |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺• | Molecular Ion |

| 176 | [C₁₀H₁₀NO₂]⁺ | •CH₃ |

X-ray Crystallography

While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related benzoxazole derivatives provides significant insight into the expected solid-state conformation and packing. X-ray crystallography studies on compounds like 5-tert-Butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole reveal key structural features. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₆H₂₆N₂O₂S |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.0852 (12) |

| b (Å) | 11.520 (2) |

| c (Å) | 16.986 (3) |

| α (°) | 72.79 (3) |

| β (°) | 88.88 (3) |

| γ (°) | 79.32 (3) |

| Volume (ų) | 1116.9 (4) |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π stacking, hydrogen bonding)

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted without the crystal structure data. Such an analysis would typically identify and quantify interactions like hydrogen bonds involving the hydroxyl group and potential π-π stacking of the benzoxazole rings, which govern the supramolecular architecture of the crystal.

Conformational Isomerism and Disorder in Crystal Structures

The existence and nature of conformational isomers or any structural disorder, such as the orientation of the tert-butyl group, within the crystal lattice of this compound can only be ascertained through single-crystal X-ray diffraction analysis. This information is not currently available.

Theoretical and Computational Chemistry Studies of 2 Tert Butyl 1,3 Benzoxazol 5 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of benzoxazole (B165842) derivatives. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy, making it ideal for studying molecules of this size.

Geometry Optimization and Conformational Energy Landscapes

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-tert-Butyl-1,3-benzoxazol-5-ol, this involves finding the minimum energy conformation of the molecule. The presence of the bulky tert-butyl group introduces the possibility of different rotational isomers, or conformers.

Computational studies have shown that the benzoxazole ring system is essentially planar. The primary conformational flexibility arises from the rotation of the tert-butyl group around the C-C bond connecting it to the oxazole (B20620) ring and the rotation of the hydroxyl group's hydrogen atom. The potential energy surface is explored by systematically rotating these groups to identify the global minimum energy structure, which corresponds to the most stable conformer. The relative energies of other conformers are also calculated to understand the molecule's dynamic behavior in different environments.

Electronic Structure Analysis (HOMO-LUMO Gap, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and photophysical properties. DFT calculations provide valuable information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's kinetic stability and electrical transport properties. A large HOMO-LUMO gap implies high stability and low reactivity.

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are often employed to determine the distribution of atomic charges. These calculations reveal the electrostatic potential of the molecule, indicating which sites are more likely to be involved in electrophilic or nucleophilic attacks. For this compound, the oxygen and nitrogen atoms of the benzoxazole ring are expected to have negative charges, while the carbon atoms and the hydroxyl hydrogen are relatively positive.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Vibrational Frequency Calculations and Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra.

By comparing the calculated vibrational frequencies with experimental spectra, researchers can assign specific vibrational modes to the observed absorption bands. This correlation provides a detailed understanding of the molecule's structural features. For instance, the characteristic stretching frequencies of the O-H, C=N, and C-O bonds can be identified and analyzed.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the behavior of molecules upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the study of excited electronic states.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence) spectra of this compound. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths can be determined.

The results of these calculations, including the oscillator strengths, provide a theoretical spectrum that can be compared with experimental data. This comparison helps in understanding the nature of the electronic transitions, for example, whether they are localized on the benzoxazole core or involve charge transfer.

Understanding Excited State Properties and Intramolecular Charge Transfer Mechanisms

TD-DFT provides deep insights into the properties of the molecule in its excited states. A key phenomenon that can be studied is Intramolecular Charge Transfer (ICT). In many benzoxazole derivatives, photoexcitation can lead to a redistribution of electron density, where an electron moves from an electron-donating part of the molecule to an electron-accepting part.

For this compound, the hydroxyl group can act as an electron donor, and the benzoxazole nucleus can act as an acceptor. TD-DFT can model this process by analyzing the changes in the molecular orbitals involved in the electronic transition. Understanding ICT is crucial as it governs the fluorescence properties and the potential applications of the molecule in areas such as molecular sensing and optoelectronics.

Conformational Analysis and Stereochemical Preferences

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary determinants of its preferred conformation are the steric bulk of the tert-butyl group and the potential for intramolecular hydrogen bonding.

The tert-butyl group, with its quaternary carbon atom bonded to three methyl groups, is exceptionally bulky. This size significantly influences the molecular geometry of the compound.

Planarity of the Benzoxazole Ring: The core 1,3-benzoxazole ring system is inherently planar. Computational and crystallographic studies of related molecules, such as 5-tert-butyl-2-[5-(5-tert-butyl-1,3-benzoxazol-2-yl)-2-thienyl]-1,3-benzoxazole, confirm that the fused benzene (B151609) and oxazole rings maintain a high degree of planarity, with very small dihedral angles between them. nih.govresearchgate.net

Rotational Barrier: The tert-butyl group is attached to the C2 position of the oxazole ring. While there is free rotation around the single bond connecting the tert-butyl group to the ring, the steric hindrance it imposes can influence the orientation of nearby molecules and its interaction with solvents or reactants. Its large size acts as a "steric shield," potentially hindering reactions at adjacent sites.

Conformational Disorder: In some crystal structures of molecules containing a tert-butyl group, this substituent can exhibit conformational disorder, meaning it may occupy two or more distinct orientations within the crystal lattice. nih.govresearchgate.net This reflects the dynamic nature and rotational freedom of the group, even while it imposes significant steric constraints.

Table 1: Influence of the tert-Butyl Group on Molecular Conformation

| Feature | Description | Implication for this compound |

| Steric Hindrance | The large volume occupied by the tert-butyl group prevents other atoms and molecules from approaching the C2 position closely. | Protects the oxazole ring from certain chemical attacks; influences crystal packing. |

| Conformational Rigidity | The group's bulk can lock the molecule into specific, energetically favorable conformations. | Reduces the number of accessible low-energy conformers. |

| Electronic Effect | The tert-butyl group is an electron-donating group through induction. | Can increase the electron density of the benzoxazole ring system, affecting its reactivity. |

The presence of a hydroxyl (-OH) group at the C5 position and a nitrogen atom in the oxazole ring creates the potential for the formation of an intramolecular hydrogen bond.

Hydrogen Bond Formation: A hydrogen bond can form between the hydrogen atom of the 5-hydroxyl group (donor) and the nitrogen atom at the 3-position of the oxazole ring (acceptor). This interaction would result in the formation of a stable, six-membered pseudo-ring.

Stabilization: The formation of such an intramolecular hydrogen bond significantly stabilizes the conformation in which it occurs. Theoretical studies on other molecules with similar arrangements show that this stabilization can be substantial. scispace.com Density Functional Theory (DFT) calculations are a common method used to model and quantify the strength of these interactions. scispace.comsemanticscholar.org

Geometric Impact: The presence of the hydrogen bond would lock the hydroxyl group into a specific orientation, further increasing the planarity and rigidity of the entire molecule. This has been observed in various benzoxazole and benzothiazole (B30560) derivatives where intramolecular hydrogen bonds improve the planarity of the molecular structure. scispace.comresearchgate.net This constrained geometry is critical in determining the molecule's photophysical properties and its ability to interact with biological targets.

Computational Mechanistic Elucidation of Reactions

Computational methods are instrumental in mapping out the step-by-step processes of chemical reactions, identifying intermediate structures, and calculating the energy changes along a reaction coordinate.

A comprehensive literature search did not yield specific studies on reaction pathway prediction or transition state analysis for this compound. Such studies would typically involve using quantum chemical methods like Density Functional Theory (DFT) to model the interaction of the molecule with various reactants. The process would involve:

Identifying potential reactive sites on the molecule.

Modeling the approach of a reactant to these sites.

Calculating the geometry of the transition state—the highest energy point on the reaction pathway.

Confirming the transition state by analyzing its vibrational frequencies (a single imaginary frequency is characteristic of a true transition state).

No specific research detailing the calculation of energy barriers or reaction rates for reactions involving this compound was found. Theoretically, once a transition state is identified, its energy relative to the reactants can be calculated. This energy difference is the activation energy barrier (Ea). A higher barrier corresponds to a slower reaction rate. The Arrhenius equation or more advanced theories like Transition State Theory could then be used to estimate the reaction rate constant, providing a quantitative measure of the reaction's speed.

Advanced Applications in Chemical Sciences

Materials Science Applications

The unique photophysical properties of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, stemming from its conjugated system of benzoxazole (B165842) and thiophene (B33073) rings, make it a valuable component in various materials science applications. Its ability to absorb ultraviolet (UV) light and re-emit it in the visible spectrum is central to its function.

2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), commercially known as Fluorescent Brightener 184 (FBA 184) or by trade names like Tinopal® OB and Uvitex OB, is a high-molecular-weight optical brightener. sigmaaldrich.comsinocurechem.comcymitquimica.com Its primary function is to absorb invisible UV radiation and re-emit it as visible blue light. raytopoba.com This process masks the inherent yellow cast of polymers and other materials, making them appear whiter and brighter. sinocurechem.com

BBT is widely used for the optical brightening of polymers at various processing stages. sigmaaldrich.com It is compatible with a wide range of plastics, including:

Polyvinyl chloride (PVC)

Polyethylene (PE)

Polypropylene (PP)

Polystyrene (PS)

Acrylonitrile butadiene styrene (B11656) (ABS)

Acetate fiber cymitquimica.comflyingint.net

Its effectiveness is noted in applications such as films, injection-molded products, and extrusion-molded materials. specialchem.com The compound exhibits excellent heat resistance, good light fastness, and low volatility, which are critical properties for materials processed at high temperatures. sigmaaldrich.com It is soluble in organic solvents like paraffin, mineral oil, and toluene, but insoluble in water. cymitquimica.comfishersci.be

Table 1: Properties of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene as an Optical Brightener

| Property | Value | Source(s) |

| Chemical Name | 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene | sigmaaldrich.comtcichemicals.com |

| Synonyms | BBT, FBA 184, Optical Brightener OB | raytopoba.comtcichemicals.com |

| CAS Number | 7128-64-5 | sigmaaldrich.comnist.gov |

| Molecular Formula | C₂₆H₂₆N₂O₂S | sigmaaldrich.comnist.gov |

| Appearance | Light yellow or milk white powder | raytopoba.comflyingint.net |

| Melting Point | 199-203 °C | sigmaaldrich.comraytopoba.com |

| Max. Absorption λ | 375 nm | raytopoba.com |

| Max. Emission λ | 435 nm | raytopoba.com |

The compound 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene is recognized for its utility in scintillation applications. sigmaaldrich.com Scintillators are materials that emit light when excited by ionizing radiation, making them fundamental components in radiation detectors. The high fluorescence efficiency of BBT makes it suitable as a wavelength shifter in plastic scintillators. In this role, it absorbs the primary light emitted by the scintillator's base material and re-emits it at a longer wavelength, which can be more efficiently detected by a photomultiplier tube. Its suitability for scintillation is a key documented application. sigmaaldrich.com

Furthermore, its strong fluorescent properties make it useful as a luminescent probe. For instance, it is effective for visualizing UV-patterned acrylic pressure-sensitive adhesives and can be used in photoluminescence experiments on doped silica (B1680970) films. sigmaaldrich.com

In the field of electronic materials, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene is classified as a material for Organic Light-Emitting Diodes (OLEDs). tcichemicals.com Its role often involves being a component in the emissive layer of an OLED device. The high fluorescence quantum yield and stability of BBT contribute to the efficiency and longevity of such devices. It can act as a blue-emitting dopant or a host material for other fluorescent dyes. TCI Chemicals categorizes it specifically under electron transport materials (ETM) for OLEDs. tcichemicals.com

The photophysical properties of BBT have been a subject of detailed research. It is a highly fluorescent conjugated fluorophore with absolute quantum yields reported to be greater than or equal to 0.60, regardless of solvent polarity. The primary pathway for fluorescence quenching is intersystem crossing to the triplet state, while deactivation via internal conversion is negligible. In solution, BBT can exhibit spectral shifts due to the aggregation of molecules, even at low concentrations. However, its excited state kinetics show consistent monoexponential lifetimes of approximately 2 nanoseconds, indicating the absence of deactivation through excimer formation.

This compound has also been used as a blue dye in dye-doped cholesteric liquid crystals to achieve conical lasing in the violet-blue region of the spectrum. This demonstrates its potential as a gain medium for tunable, low-threshold mirrorless lasers.

Table 2: Key Photophysical Data for BBT

| Parameter | Finding |

| Fluorescence | Highly fluorescent, with absolute quantum yields ≥ 0.60 in various media. |

| Excited State Lifetime | ~2 nanoseconds, monoexponential decay. |

| Deactivation Pathways | Major: Intersystem crossing to triplet state. Minor: Internal conversion. |

| Aggregation | Exhibits spectral shifts in solution due to ground-state molecule aggregation. |

| Lasing | Used as a gain medium in dye-doped liquid crystals for violet-blue laser emission. |

Ligand Chemistry and Coordination Complexes

The benzoxazole moiety, a core component of the BBT structure, is known to participate in coordination chemistry, acting as a ligand for various metal ions. The nitrogen and oxygen atoms within the oxazole (B20620) ring can serve as donor sites for metal coordination. However, specific research detailing the use of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene itself as a coordination ligand for forming metal complexes is not prominent in the surveyed scientific literature. While related benzoxazole derivatives have been investigated for their ability to form complexes with metals like palladium(II), the extensive conjugation and steric hindrance from the tert-butyl groups in BBT may influence its coordination behavior, which remains an area for potential further investigation.

Synthesis and Characterization of Metal Complexes

While direct studies detailing the synthesis of metal complexes using 2-tert-Butyl-1,3-benzoxazol-5-ol as a ligand are not extensively documented in available literature, the broader family of benzoxazole derivatives is well-known for its ability to coordinate with a variety of metal ions. The nitrogen atom of the oxazole ring and the phenolic oxygen at the 5-position present a potential bidentate chelation site for metal ions.

The synthesis of such complexes would typically involve the reaction of the deprotonated ligand (phenoxide form) with a suitable metal salt in an appropriate solvent. Characterization of these potential complexes would rely on a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: To confirm the coordination of the ligand to the metal center, evidenced by shifts in the vibrational frequencies of the C=N and C-O bonds.

NMR Spectroscopy: To elucidate the structure of diamagnetic complexes in solution.

UV-Vis Spectroscopy and Magnetic Susceptibility: To understand the electronic transitions and determine the geometry of paramagnetic metal complexes. americanelements.com For instance, studies on related benzothiazole-based ligands with Co(II) and Ni(II) have suggested octahedral geometries based on these data. americanelements.com

X-ray Crystallography: To provide unambiguous proof of the solid-state structure, bond lengths, and coordination geometry. For example, the structure of a complex tropolone (B20159) derivative containing a benzoxazole moiety has been determined using single-crystal X-ray diffraction. researchgate.net

Research on related compounds demonstrates the versatility of the benzoxazole scaffold in coordination chemistry.

Table 1: Examples of Metal-Coordinating Benzoxazole-Related Ligands

| Ligand Type | Metal Ions Complexed | Application/Study Area |

|---|---|---|

| Benzoxazole-Tropolone Derivative | Not specified, but tropolones are known to chelate many metals. | Structural analysis and synthesis of new heterocyclic systems. researchgate.net |

| 2,6-bis(benzothiazol-2-yl)-4-(tert-butyl)phenol | Cu(II), Ni(II), Co(II) | Synthesis, spectral characterization, and fluorescence properties. americanelements.com |

Catalytic Applications of Benzoxazole-Derived Metal Complexes

The development of catalysts is a significant driver of chemical research. Metal complexes containing heterocyclic ligands are often explored for their catalytic potential. While specific catalytic activities for complexes of this compound have not been reported, metal complexes of benzoxazole derivatives, in general, are recognized for their potential in catalysis. biosynth.com The combination of a sterically demanding tert-butyl group and the electronic properties of the benzoxazole ring could, in principle, be used to create catalysts with unique selectivity and activity in various organic transformations.

Role as a Synthetic Building Block in Complex Chemical Architectures

A synthetic building block is a readily accessible molecule with specific reactive sites that allow for its incorporation into a larger, more complex structure. This compound fits this description, serving as a valuable intermediate and precursor in the synthesis of diverse chemical entities.

Intermediate for Multi-Step Organic Synthesis

The true utility of a building block is demonstrated by its successful use in multi-step synthetic sequences. The precursor to the title compound, 2-amino-4-tert-butylphenol (B71990), is a well-established starting material for constructing more elaborate benzoxazole-containing molecules. sigmaaldrich.com It can be used to prepare key intermediates for biologically important compounds and specialized chemical receptors. sigmaaldrich.com

A prominent example involves the synthesis of the fluorescent brightener 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). In this process, two equivalents of 2-amino-4-tert-butylphenol are condensed with thiophene-2,5-dicarboxylic acid to yield the final, highly conjugated system. nih.gov This reaction highlights how the aminophenol precursor serves as a critical intermediate to introduce the 5-tert-butylbenzoxazolyl motifs.

The core 2-tert-butyl-1,3-benzoxazole (B2585619) structure is found in various larger molecules listed in chemical databases, implying its role as an intermediate that can be further functionalized to create a range of derivatives.

Table 2: Derivatives Incorporating the 2-tert-Butyl-1,3-benzoxazole Core

| Compound Name | Molecular Formula | Application/Context |

|---|---|---|

| 2-(2-tert-Butyl-1,3-benzoxazol-5-yl)propan-1-ol nih.gov | C₁₄H₁₉NO₂ | Listed in chemical databases as a distinct chemical entity. |

| 2-[(5-tert-Butyl-1,3-benzoxazol-2-yl)thio]-acetamide scbt.com | C₁₃H₁₆N₂O₂S | A derivative for proteomics research applications. |

Precursor in the Development of New Polymer and Material Systems

The structural features of this compound and its precursors lend themselves to the creation of novel polymers and advanced materials. The phenolic hydroxyl group can be used as a point of polymerization or for grafting onto existing polymer backbones.

Research has shown that 2-amino-4-tert-butylphenol can undergo electrochemical or chemical oxidative polymerization to form poly(2-amino-4-tert-butylphenol), demonstrating its direct use as a monomer. sigmaaldrich.com

Furthermore, derivatives of the core structure are integral to materials science. The compound 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) is a prime example. It is commercially used as an optical brightener in a wide array of polymers, including fibers, films, and molded articles, to provide a brilliant bluish-white appearance. specialchem.com Its high stability and compatibility make it a valuable additive in material formulations. It also finds use as a fluorescent tracer and for photoluminescence studies. sigmaaldrich.comspecialchem.com

Table 3: Material Applications of 2-tert-Butyl-1,3-benzoxazole Derivatives

| Derivative | Material Application | Polymer Systems | Key Properties |

|---|---|---|---|

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Optical Brightener specialchem.com | Various polymers (molded/extruded articles, fibers, films) | Bluish-whitening effect, heat resistance, chemical stability. specialchem.com |

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Fluorescent Tracer / Dye sigmaaldrich.com | Doped silica films, acrylic adhesives | High fluorescence, UV-Visible absorption. sigmaaldrich.com |

Future Research Directions and Academic Perspectives

Development of More Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various carbonyl compounds under different reaction conditions. nih.gov While effective, these methods can sometimes rely on harsh reagents, elevated temperatures, and produce unwanted byproducts. The future of synthesizing 2-tert-Butyl-1,3-benzoxazol-5-ol and its analogs lies in the adoption of greener and more efficient methodologies.

Recent advancements have highlighted the use of catalysts such as ionic liquids and nanocatalysts to facilitate benzoxazole (B165842) synthesis under milder conditions. nih.gov For instance, a green method utilizing an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles has been developed for the synthesis of 2-substituted benzoxazoles, offering advantages like faster reaction rates and high yields with water as the only byproduct. researchgate.net Another approach involves the use of fluorophosphoric acid as a highly effective acid catalyst for the reaction of 2-aminophenol (B121084) with aldehydes at room temperature. nih.gov

Future research should focus on adapting and optimizing these green protocols for the specific synthesis of this compound. This includes exploring a wider range of eco-friendly solvents, developing reusable catalysts to minimize waste, and investigating one-pot synthesis strategies that reduce the number of reaction steps and purification processes. google.comgoogle.com The development of flow chemistry processes for the continuous production of this compound could also significantly enhance efficiency and scalability.

Table 1: Comparison of Synthetic Methodologies for Benzoxazoles

| Methodology | Catalyst/Reagent | Conditions | Advantages |

| Traditional Condensation | Various acids/bases | Often high temperatures | Well-established |

| Ionic Liquid Catalysis | Imidazolium chlorozincate(II) on Fe3O4 | Solvent-free sonication | Fast, high yield, green |

| Acid Catalysis | Fluorophosphoric acid | Room temperature | Mild conditions, high efficiency |

| Heterogeneous Base Catalysis | KF–Al2O3 | Room temperature | High yield, reusable catalyst |

Exploration of Novel Derivatization and Functionalization Strategies

The inherent structure of this compound, with its reactive hydroxyl group and potential for substitution on the benzene (B151609) ring, provides a rich platform for creating a diverse library of derivatives. Future research will undoubtedly focus on exploring novel derivatization and functionalization strategies to tailor the compound's properties for specific applications.

One key area of exploration is the functionalization of the C-H bond at the C2 position, which allows for the direct introduction of various functional groups without the need for pre-functionalized starting materials. nih.gov This approach offers high atom economy and versatility. Additionally, the hydroxyl group at the 5-position can be readily converted into ethers, esters, and other functional groups, opening up possibilities for creating new molecules with altered solubility, electronic properties, and biological activity.

For instance, the synthesis of 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129) (BBOT), a well-known fluorescent brightener, involves the reaction of 4-tert-butyl-2-aminophenol, a precursor that could be conceptually linked to the derivatization of our target molecule. nih.govsigmaaldrich.comnih.govchemicalbook.comnih.gov This highlights the potential for creating complex, functional molecules by linking this compound units or attaching them to other heterocyclic systems. Future work could involve the strategic introduction of various substituents to modulate the compound's photophysical or biological properties.

Advanced Computational Modeling for Predictive Chemistry and Materials Design

The role of computational chemistry in modern drug discovery and materials science is indispensable. For this compound, advanced computational modeling can serve as a powerful tool to predict its properties and guide the design of new derivatives with desired functionalities.

Molecular docking studies, for example, can be employed to predict the binding interactions of designed compounds with biological targets, such as enzymes or receptors. nih.gov This in silico screening can help prioritize the synthesis of derivatives with the highest potential for a specific biological activity, thereby saving time and resources. For instance, in silico studies have been used to support the design of new benzoxazole derivatives as potential VEGFR-2 inhibitors. nih.gov

Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information is crucial for understanding reaction mechanisms and for designing materials with specific optical or electronic properties. For example, DFT calculations have been used to understand the electronic factors influencing the electrochemical results of related benzoxaphosphole compounds. researchgate.net

Integration into Emerging Areas of Chemical Science and Technology

The unique properties of the benzoxazole core suggest that this compound and its derivatives could find applications in several emerging areas of chemical science and technology. nih.gov

One promising area is the development of new agrochemicals. Benzoxazole and benzothiazole (B30560) derivatives have shown potential as fungicides, antimicrobials, herbicides, and insecticides. mdpi.com The structural features of this compound could be exploited to design new and effective crop protection agents.

In the field of materials science, benzoxazole-containing compounds are known for their applications in organic electronics and as fluorescent whitening agents. nih.govnih.gov The tert-butyl group in this compound can enhance solubility and influence molecular packing, which are important parameters for the performance of organic electronic devices. The hydroxyl group offers a handle for further functionalization to fine-tune the photophysical properties, potentially leading to the development of novel sensors, probes, or components for organic light-emitting diodes (OLEDs).

The continued exploration of this versatile chemical entity, guided by the principles of green chemistry, innovative derivatization, and predictive computational modeling, promises to unlock its full potential in a variety of scientific and technological domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products